2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid
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Overview
Description
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a methoxynaphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal properties.
4-(4-Fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one: Investigated for its potential therapeutic applications.
Uniqueness
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid stands out due to its unique combination of a methoxynaphthalene group and a benzoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60049-54-9 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-22-18-11-10-14(15-7-4-5-9-17(15)18)12-13-6-2-3-8-16(13)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
DZLDQAMPFVLWLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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